molecular formula C16H11Cl2N3O4 B15018167 4-[(E)-(2-{[(3,4-dichlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(3,4-dichlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Katalognummer: B15018167
Molekulargewicht: 380.2 g/mol
InChI-Schlüssel: HXWUHFLDVVAQBJ-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a formamido-imino group and a dichlorophenylcarbamoyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with formamide to form the intermediate 3,4-dichlorophenylcarbamoylformamide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in tetrahydrofuran (THF).

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Wirkmechanismus

The mechanism of action of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H11Cl2N3O4

Molekulargewicht

380.2 g/mol

IUPAC-Name

4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H11Cl2N3O4/c17-12-6-5-11(7-13(12)18)20-14(22)15(23)21-19-8-9-1-3-10(4-2-9)16(24)25/h1-8H,(H,20,22)(H,21,23)(H,24,25)/b19-8+

InChI-Schlüssel

HXWUHFLDVVAQBJ-UFWORHAWSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.